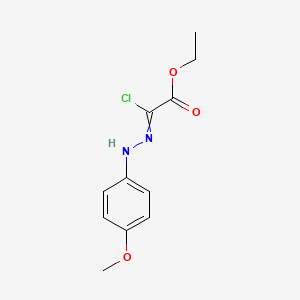
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
概述
描述
准备方法
The synthesis of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate typically involves a two-step process :
Step 1: 4-methoxyaniline is reacted with hydrogen chloride and sodium nitrite in water at temperatures between -10°C and -5°C for 30 minutes.
化学反应分析
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
科学研究应用
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is used in several scientific research applications :
Chemical Research: It is employed in the synthesis of new chemical entities and intermediates.
Pharmaceutical Research: The compound is used as an intermediate in the synthesis of apixaban, an anticoagulant medication.
Biological Studies: It serves as a reagent in various biological assays and experiments.
作用机制
相似化合物的比较
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate can be compared with other similar compounds such as :
- Ethyl (2Z)-chloro [(4-methoxyphenyl)hydrazono]acetate
- Acetic acid, 2-chloro-2- [(4-methoxyphenyl)hydrazinylidene]-, ethyl ester
- Ethyl chloro [(4-methoxyphenyl)hydrazono]acetate
These compounds share similar structural features but may differ in their specific applications and reactivity.
属性
CAS 编号 |
473927-63-8 |
|---|---|
分子式 |
C11H13ClN2O3 |
分子量 |
256.68 g/mol |
IUPAC 名称 |
ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10+ |
InChI 键 |
ATNPZEGMKLGIFA-GXDHUFHOSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
手性 SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/Cl |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
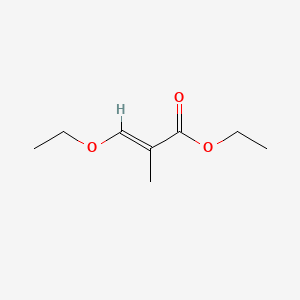
![Ethyl 2-[(3-fluorophenyl)amino]acetate](/img/structure/B3021289.png)
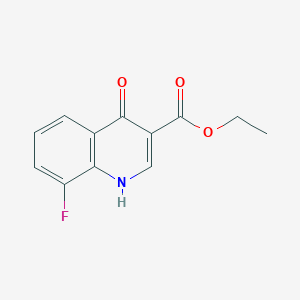
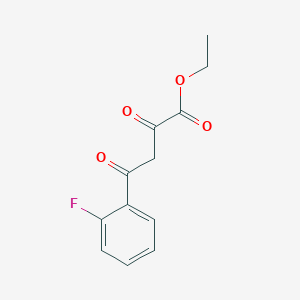
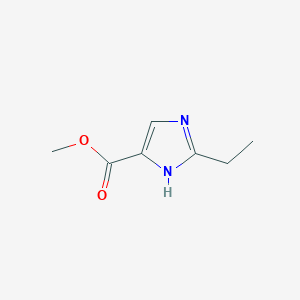

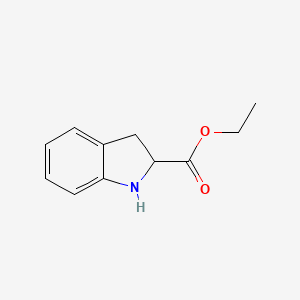
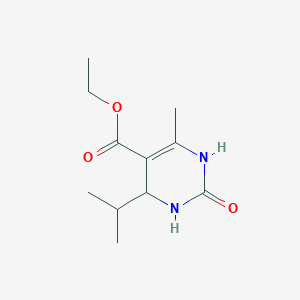
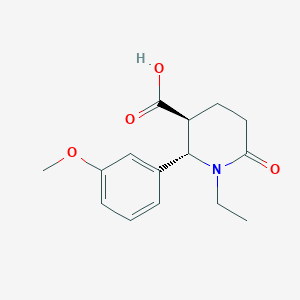
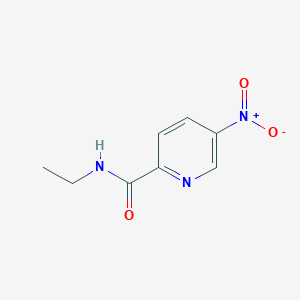
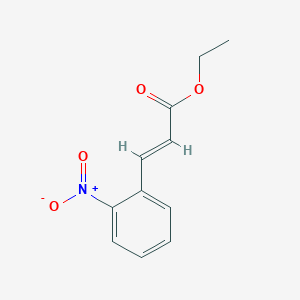


![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3021311.png)
